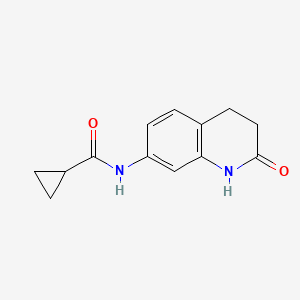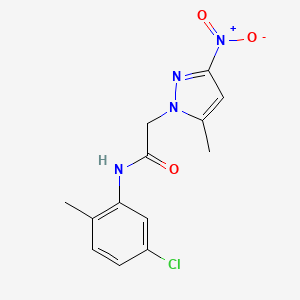
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide, also known as OTQCP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OTQCP is a cyclic amide derivative of quinoline, which is a heterocyclic compound that exhibits a broad range of biological activities.
作用机制
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide involves the inhibition of the proteasome, which is a complex cellular machinery that plays a critical role in protein degradation and turnover. N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide binds to the active site of the proteasome and prevents it from degrading target proteins, thereby leading to the accumulation of misfolded and damaged proteins that ultimately induce cell death.
Biochemical and Physiological Effects:
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to modulate the expression of various genes and proteins that are involved in cancer progression, such as p53, Bcl-2, and cyclin D1.
实验室实验的优点和局限性
One of the major advantages of using N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide exhibits a high degree of selectivity towards cancer cells and has minimal toxicity towards normal cells. However, one of the major limitations of using N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
Several future directions can be explored for the development of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide as a potential anticancer agent. One of the potential directions is to optimize the synthesis method of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide to improve its yield and purity. Moreover, further studies can be conducted to elucidate the molecular mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide and its potential interactions with other cellular pathways. Additionally, the efficacy and safety of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide can be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for cancer treatment.
合成方法
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide involves the reaction of 7-amino-1,2,3,4-tetrahydroquinoline-2,3-dione with cyclopropanecarbonyl chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide, which can be purified using standard techniques such as column chromatography.
科学研究应用
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-6-4-8-3-5-10(7-11(8)15-12)14-13(17)9-1-2-9/h3,5,7,9H,1-2,4,6H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWWRQHWDKWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCC(=O)N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6075030.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6075037.png)
![2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075044.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6075051.png)
![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)
![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)
![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)

![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)
![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)